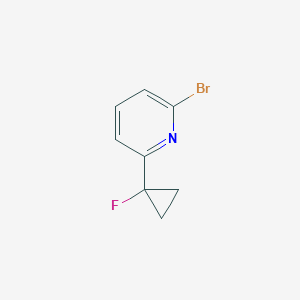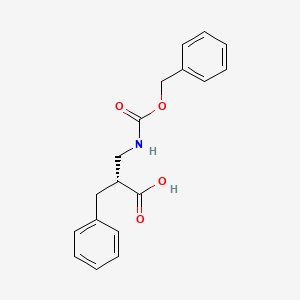
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyl group and a phenylmethoxycarbonylamino group attached to a propanoic acid backbone, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, phenylmethoxycarbonyl chloride, and L-alanine.
Formation of Benzylated Intermediate: Benzyl bromide reacts with L-alanine in the presence of a base (e.g., sodium hydroxide) to form the benzylated intermediate.
Protection of Amino Group: The amino group of the intermediate is protected using phenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to yield the protected intermediate.
Hydrolysis: The protected intermediate undergoes hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxycarbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.
作用機序
The mechanism of action of (2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
N-benzyl-L-alanine: A structurally related compound with a benzyl group attached to the alpha carbon of L-alanine.
Phenylalanine derivatives: Compounds with similar aromatic groups and amino acid backbones.
Uniqueness
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific chiral configuration and the presence of both benzyl and phenylmethoxycarbonyl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
132696-47-0 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChIキー |
FCMHQDUEDVBCNC-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


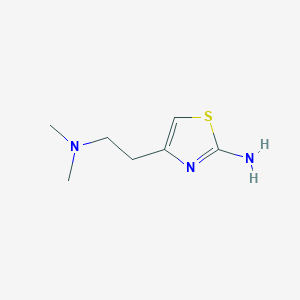
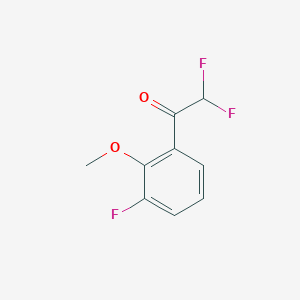
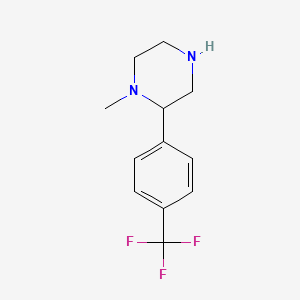


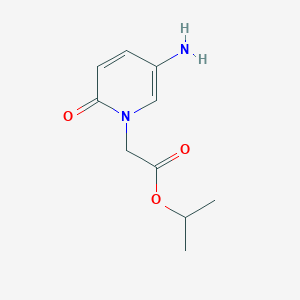
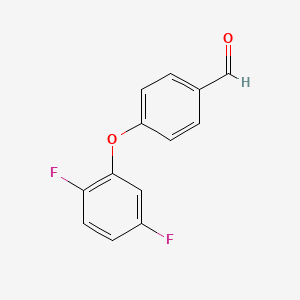
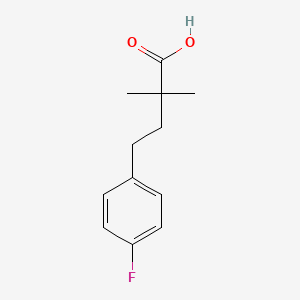
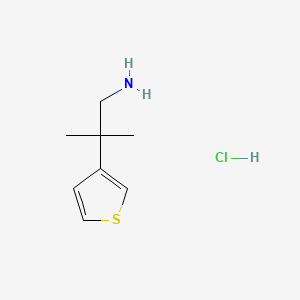
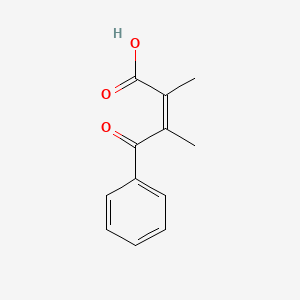
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
